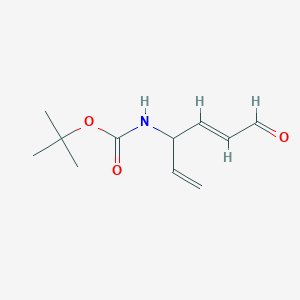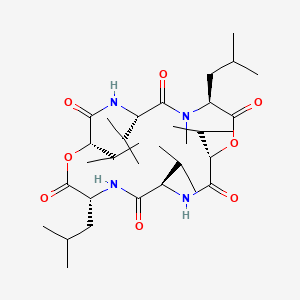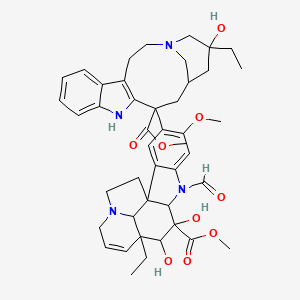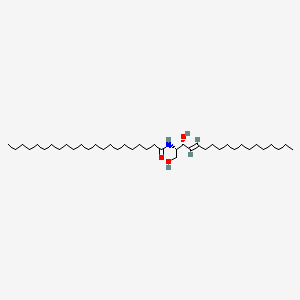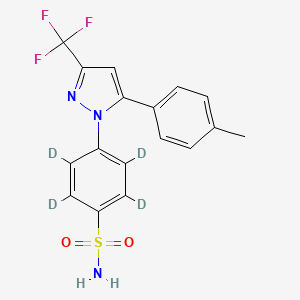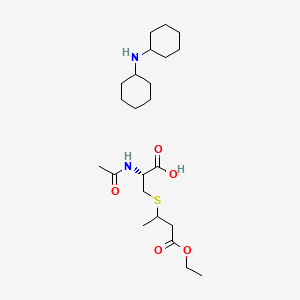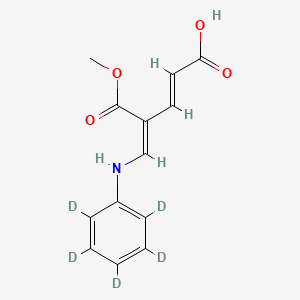
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on related compounds has shown that the synthesis of complex esters and acids often involves multi-step reactions including Michael reactions, Friedel-Crafts reactions, and Knoevenagel condensation. For instance, 2-Methyl-4-phenylpentanedioic acid, a compound with a somewhat similar structure, is prepared via the Michael reaction followed by hydrolysis of the adduct (Natekar & Samant, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" has been explored through various analytical techniques, including NMR and X-ray crystallography. For example, the study of substituted methylene malonamic acids utilized 1H NMR and HPLC for structural validation (Hamper et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have demonstrated a variety of transformations, including cyclocondensation, which leads to the formation of bicyclic and tricyclic compounds with significant chemical diversity (Winnik, 1995). Additionally, Vilsmeier-Haack reactions have been used to synthesize oxazolin-5-ones from N-acyl-α-amino acids, showcasing the compound's reactivity towards various nucleophiles (Singh & Singh, 2000).
Physical Properties Analysis
The physical properties of compounds analogous to "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" often include their solubility, melting points, and spectroscopic characteristics, which are crucial for their identification and purity assessment. For example, the characterization of a 96-member substituted methylene malonamic acid library emphasized the importance of 1H NMR and HPLC data for assessing structural integrity and purity (Hamper et al., 1999).
科学的研究の応用
Alkoxycarbonylation of Unsaturated Substrates
The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic and undecenoic acids, using palladium catalysts, presents a method for producing ester products. This approach is significant for chemical industry applications such as resource saving, waste minimization, and environmental safety improvements. It hints at the potential for synthesizing complex esters like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" through similar methodologies, especially for applications in polymer production and advanced chemical products (Sevostyanova & Batashev, 2023).
Chemistry of Heterocyclic Compounds
The reactivity of derivatives similar to the compound has been explored for the synthesis of various classes of heterocyclic compounds. This includes applications in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such research underscores the potential of complex esters and their derivatives in the synthesis of dyes and heterocyclic compounds, suggesting a pathway for the application of "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" in similar contexts (Gomaa & Ali, 2020).
Biopolymer Ethers and Esters
Research into the chemical modification of xylan to produce biopolymer ethers and esters, including the synthesis of novel xylan esters, points to a broad range of applications for esterified compounds. These applications range from drug delivery systems to additives in paper production and antimicrobial agents, suggesting potential research avenues for the compound in the development of new materials or as part of biomedical research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mutagen Formation from Omega-3 Fat Peroxidation
The formation of mutagens, such as 4-oxo-2-hexenal from the peroxidation of omega-3 fats, and their subsequent interaction with DNA to form adducts, highlights the importance of understanding the chemical reactivity and potential health impacts of complex organic compounds. While not directly related, this research area emphasizes the need for thorough investigation into the reactivity and biological interactions of compounds like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" (Kasai & Kawai, 2008).
将来の方向性
特性
IUPAC Name |
(2E,4Z)-4-methoxycarbonyl-5-(2,3,4,5,6-pentadeuterioanilino)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9-/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGPQZCFBLFIG-GBDHNZSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N/C=C(/C=C/C(=O)O)\C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

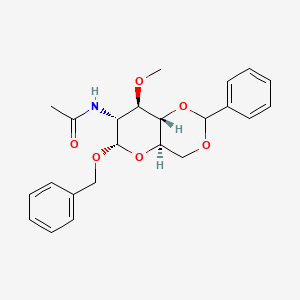
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)

